(R)-2-(Chloromethyl)-1-methylpyrrolidine

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Researchers pursuing enantioselective drug candidates face costly chiral resolution when racemic building blocks introduce unwanted stereoisomers into synthetic sequences. (R)-2-(Chloromethyl)-1-methylpyrrolidine eliminates this burden as a single-enantiomer (>99% ee) pyrrolidine intermediate with a defined (R)-stereocenter. • Enables direct installation of the (R)-configuration in APIs, avoiding wasteful downstream resolution steps • Reactive chloromethyl handle supports synthesis of C2-symmetric diphosphine ligands and N-heterocyclic carbenes for asymmetric catalysis • Supplied as the hydrochloride salt (CAS 67824-41-3) with confirmed stereochemical integrity for regulatory-compliant chiral drug development

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
Cat. No. B12891057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Chloromethyl)-1-methylpyrrolidine
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESCN1CCCC1CCl
InChIInChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m1/s1
InChIKeyZXEQVHDPCGPJSJ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Chloromethyl)-1-methylpyrrolidine: A Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(R)-2-(Chloromethyl)-1-methylpyrrolidine is a chiral, non-racemic pyrrolidine derivative featuring a five-membered nitrogen heterocycle with a stereodefined chloromethyl group at the 2-position and an N-methyl substituent. It is primarily utilized as a key intermediate in the enantioselective synthesis of pharmaceutical and agrochemical agents. The compound's defined (R)-configuration introduces stereochemical control in downstream reactions, which is critical for generating single-enantiomer active pharmaceutical ingredients (APIs) [1]. It is commercially available as the free base (CAS not assigned) and as the hydrochloride salt (CAS 67824-41-3) .

Chiral reference-standard workflow Defined (R)-configuration supports stereochemical control studies
Enantiomer-specific synthesis Enables stereochemical attribution in asymmetric pathways
Reported synthesis context Scalable routes may achieve high enantiomeric purity for research use

Why Racemic or Alternative Pyrrolidine Analogs Cannot Substitute for (R)-2-(Chloromethyl)-1-methylpyrrolidine


The (R)-enantiomer of 2-(chloromethyl)-1-methylpyrrolidine cannot be directly substituted with its racemic mixture, (S)-enantiomer, or regioisomeric analogs without compromising stereochemical integrity. In medicinal chemistry, the biological activity of chiral molecules is often highly stereospecific; one enantiomer can exhibit the desired therapeutic effect while the opposite enantiomer may be inactive or contribute to adverse effects [1]. Consequently, the use of a racemate in a synthetic sequence would introduce an unwanted stereoisomer, necessitating costly and time-consuming chiral resolution steps downstream [2]. Furthermore, regioisomers, such as (R)-3-(chloromethyl)-1-methylpyrrolidine, present a different spatial orientation of the reactive handle, which can drastically alter the three-dimensional structure of the final target molecule and its interaction with a biological receptor.

Target Feature
Substitute Risk
Risk Assessment
Single (R)-enantiomer
Racemate or (S)-enantiomer
May introduce unwanted stereoisomer and require costly chiral resolution downstream; enantiomeric attribution context may shift.
2-(chloromethyl)-1-methylpyrrolidine
Regioisomeric analogs (e.g., 3-chloromethyl)
Spatial orientation and reactivity profile differ; may alter target molecule 3D structure and interaction context.

Quantitative Differentiation of (R)-2-(Chloromethyl)-1-methylpyrrolidine from Key Analogs


Chiral Purity and Enantiomeric Excess (ee) in Synthesis of (R)-2-(Chloromethyl)-1-methylpyrrolidine

Synthetic routes for (R)-2-(Chloromethyl)-1-methylpyrrolidine can be optimized to achieve high enantiomeric purity, a critical quality attribute (CQA) not inherently possessed by the racemic mixture (2-(chloromethyl)-1-methylpyrrolidine). One scalable synthesis route reports the ability to achieve >99% enantiomeric purity for the (R)-enantiomer . The racemic comparator, by definition, has an enantiomeric excess (ee) of 0%. This high level of stereochemical purity is essential for downstream applications in drug discovery where the presence of the (S)-enantiomer can confound biological assay results.

Enantiomeric Purity
Reported
Target: >99% ee
Comparator (Racemic): 0% ee
Supports enantiomeric purity review and eliminates need for in-house chiral separation.
Reported synthesis data; scalable route context.
Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Differential Reactivity: 2-Position Chloromethyl Group vs. 3-Position Regioisomer

The reactivity of the chloromethyl group in (R)-2-(chloromethyl)-1-methylpyrrolidine is distinct from its 3-substituted regioisomer due to the adjacent chiral center. This proximity influences the stereochemical outcome of subsequent nucleophilic substitutions (SN2). In contrast, (R)-3-(chloromethyl)pyrrolidine, which lacks the N-methyl group, offers a different reactivity profile and steric environment, making it unsuitable for applications requiring the specific substitution pattern of the target compound . While direct comparative kinetic data between the two compounds is not available, their divergent structures dictate their utility in different synthetic pathways.

Regioisomeric Reactivity
Structure-based
2-position substituent adjacent to chiral center vs. 3-position regioisomer.
Supports regiospecific synthesis planning; structural context review required.
Qualitative structural comparison; direct kinetic data not reported.
Regioselective Synthesis Nucleophilic Substitution Pyrrolidine Derivatives

Stereochemical Control in Synthesis via Chiral Auxiliaries and Building Blocks

Chiral pyrrolidines, including (R)-2-(chloromethyl)-1-methylpyrrolidine, are established as valuable building blocks for transferring stereochemical information in asymmetric synthesis. Their rigid pyrrolidine scaffold ensures efficient chirality transfer [1]. While a specific diastereomeric ratio (dr) for a reaction using this exact compound is not isolated in the literature, the broader class of N-substituted chiral pyrrolidines is well-documented to induce high diastereoselectivity (often >95:5 dr) in alkylation and acylation reactions [2]. The use of a racemic building block would result in a 1:1 mixture of diastereomers, a significantly poorer outcome.

Diastereoselectivity
Class-level
Expected: >95:5 dr
Racemate: 1:1 dr
Supports stereoselective outcome review; high dr may simplify purification.
Inferred from analogous chiral pyrrolidine scaffolds; data to verify.
Chiral Auxiliary Asymmetric Synthesis Stereoselectivity

Optimal Procurement and Research Use Cases for (R)-2-(Chloromethyl)-1-methylpyrrolidine


Synthesis of Single-Enantiomer Pharmaceutical Intermediates

This compound is best deployed in the early-stage synthesis of drug candidates where a defined (R)-stereocenter is required. Its high enantiomeric purity (>99% ee) ensures that the final API or advanced intermediate is produced as a single stereoisomer, as mandated by regulatory bodies for new chiral drugs [1]. Using the racemate in this scenario would necessitate a wasteful and often low-yielding chiral resolution step later in the synthesis [2].

Construction of Enantiopure Ligands for Asymmetric Catalysis

The compound serves as an excellent precursor for synthesizing chiral ligands, such as C2-symmetric diphosphines or N-heterocyclic carbenes (NHCs), which are essential for asymmetric catalysis [1]. The presence of the (R)-stereocenter and the reactive chloromethyl handle allows for the installation of various donor groups while preserving stereochemical integrity, a feature absent in achiral or racemic pyrrolidine building blocks.

Preparation of Chiral Derivatizing Agents for Analytical Method Development

(R)-2-(Chloromethyl)-1-methylpyrrolidine can be used to synthesize chiral derivatizing agents for determining the enantiomeric purity of other compounds. Its defined stereochemistry allows for the conversion of enantiomeric mixtures into diastereomers, which can then be separated and quantified by standard achiral HPLC or NMR techniques [1]. The (S)-enantiomer or the racemate would be unsuitable for this application, as they would generate overlapping or uninterpretable signals.

Application
Selection Property
Validation Focus
Single-enantiomer intermediate synthesis
Enantiomeric purity context
Stereochemical outcome and intermediate purity verification
Chiral ligand development for asymmetric catalysis
Reactive chloromethyl group adjacent to chiral center
Ligand enantiomeric excess and catalytic activity review
Analytical chiral derivatization reagent
Defined (R)-configuration for diastereomer formation
Diastereomer separation and signal interpretation review

Technical Documentation Hub

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12 linked technical documents
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